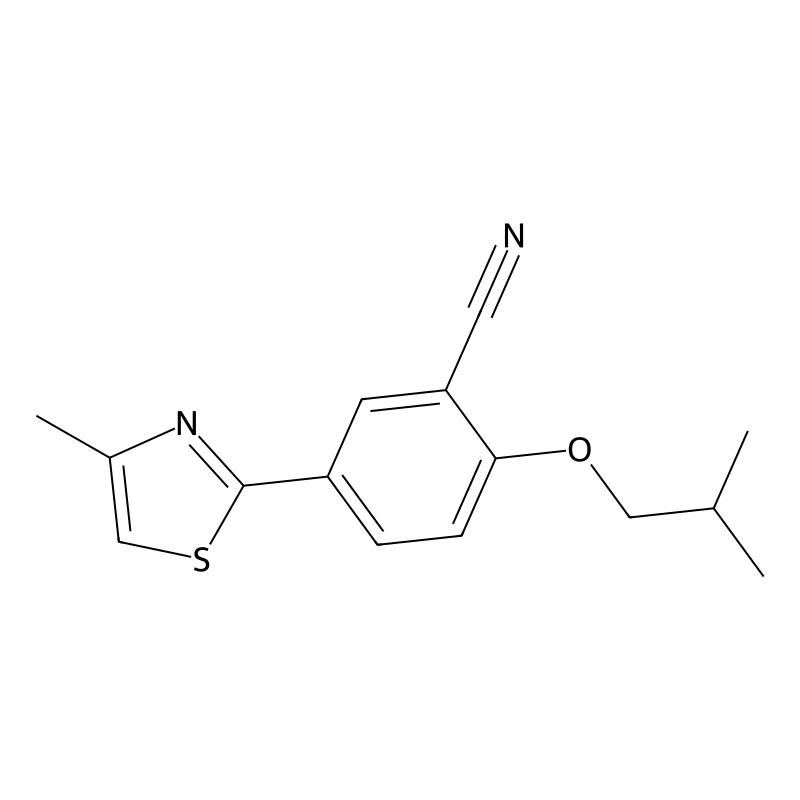2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Identity and Properties
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is also known by the commercial name Febuxostat. It is a small molecule organic compound belonging to the class of non-purine xanthine oxidase inhibitors []. Febuxostat is a white to slightly yellow crystalline powder with low water solubility [].
Mechanism of Action
Xanthine oxidase is an enzyme responsible for the production of uric acid in the body. Febuxostat works by competitively inhibiting xanthine oxidase, thereby reducing uric acid production []. This mechanism makes Febuxostat a therapeutic target for gout, a condition characterized by high uric acid levels and the formation of urate crystals in joints.
Clinical Use
Febuxostat is a prescription medication approved by the US Food and Drug Administration (FDA) for the chronic management of hyperuricemia (high uric acid levels) in gout patients. It is typically used when other urate-lowering therapies, such as allopurinol, are contraindicated or not tolerated [].
Research Areas
Current scientific research on 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile (Febuxostat) primarily focuses on:
- Optimizing treatment protocols for gout: Studies are investigating the most effective dosing regimens and combination therapies with Febuxostat to achieve optimal urate lowering and gout management [].
- Understanding long-term safety and efficacy: Research is ongoing to evaluate the long-term safety profile of Febuxostat and its effectiveness in preventing gout flares and urate crystal deposition over extended periods [].
- Exploring potential applications beyond gout: Limited research is exploring the potential use of Febuxostat for other conditions associated with xanthine oxidase activity, such as cardiovascular diseases [].
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of 272.37 g/mol. This compound is notable for its structural features, which include an isobutoxy group and a thiazole moiety, making it part of a class of compounds that have shown promise in medicinal chemistry. Its systematic name reflects its complex structure, which includes both aromatic and heterocyclic components.
Since this compound is likely an impurity, it wouldn't have a specific mechanism of action in the context of treating gout like Febuxostat.
The chemical reactivity of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile can be attributed to its functional groups. The benzonitrile group can undergo nucleophilic substitution reactions, while the thiazole ring may participate in electrophilic aromatic substitutions. Additionally, the isobutoxy group can be involved in reactions such as ether cleavage under strong acidic or basic conditions.
In synthetic pathways, this compound can be derived from intermediates such as ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate through hydrolysis and other transformations involving various reagents like lithium hydroxide and acetone .
Research indicates that 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile has potential biological activities, particularly as an inhibitor of xanthine oxidase, which is relevant in the treatment of hyperuricemia and gout. Its derivatives have been evaluated for antiviral and antimicrobial activities, showing efficacy against various pathogens, including Tobacco mosaic virus .
The synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile typically involves several steps:
- Formation of Intermediate Compounds: Starting materials such as 3-cyano-4-isobutoxybenzothiamide are reacted with ethyl 2-chloroacetoacetate to form intermediates.
- Hydrolysis: The intermediate is hydrolyzed using lithium hydroxide to yield the desired compound.
- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield .
This compound has applications primarily in pharmaceuticals, particularly in the development of drugs targeting conditions like gout and other inflammatory diseases. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further drug development studies.
Interaction studies involving 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile have focused on its binding affinity to xanthine oxidase and other enzymes involved in purine metabolism. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Furthermore, its interactions with various biological receptors can provide insights into its pharmacological profile .
Several compounds share structural similarities with 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Febuxostat | Contains thiazole and benzonitrile moieties | Xanthine oxidase inhibitor | Higher specificity for xanthine oxidase |
| 4-(4-Methylthiazol-5-yl)benzonitrile | Lacks isobutoxy group | Potential antimicrobial activity | Simpler structure without ether functionality |
| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Ester instead of nitrile | Precursor for febuxostat synthesis | Intermediate in febuxostat production |
The presence of the isobutoxy group distinguishes 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile from other similar compounds, potentially influencing its lipophilicity and pharmacokinetic properties.
The compound emerged as a critical intermediate during the development of febuxostat, a non-purine xanthine oxidase inhibitor approved for treating hyperuricemia. Its synthesis was first documented in the context of optimizing febuxostat’s production process, where it serves as a precursor or degradation product. Early research focused on its structural relationship to active pharmaceutical ingredients (APIs) and its potential as a scaffold for modifying pharmacokinetic properties.
Nomenclature and Alternative Designations
| Designation | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile | 1335202-60-2 | C₁₅H₁₆N₂OS | 272.37 g/mol |
| Febuxostat Impurity 14 | 1335202-60-2 | C₁₅H₁₆N₂OS | 272.37 g/mol |
| 2-(2-Methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile | 1335202-60-2 | C₁₅H₁₆N₂OS | 272.37 g/mol |
Key Synonyms:
Relationship to Febuxostat
This compound is structurally analogous to febuxostat (C₁₆H₁₆N₂O₃S), differing by the absence of a carboxylic acid group and the presence of a nitrile moiety. It arises during febuxostat’s synthesis as a byproduct or intermediate, particularly in steps involving hydrolysis or functional group transformations. Its presence in febuxostat API necessitates stringent impurity controls to meet regulatory standards.
Significance in Pharmaceutical Chemistry
- Synthetic Intermediate: Serves as a precursor in multi-step reactions to generate febuxostat derivatives.
- Process Impurity: Identified as a critical impurity in febuxostat production, requiring quantification via HPLC and LC-MS/MS.
- Structural Analog: Provides insights into modifying febuxostat’s pharmacokinetics, such as enhancing lipid solubility via the isobutoxy group.








